![molecular formula C16H13N3O4S3 B2861471 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034399-91-0](/img/structure/B2861471.png)

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

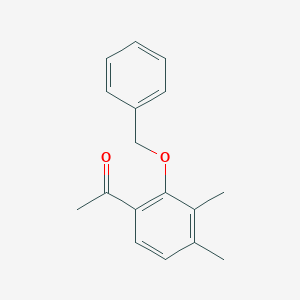

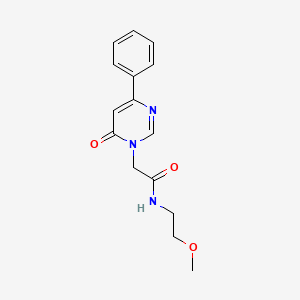

The compound is a complex organic molecule that includes several interesting functional groups and structural features. It contains furan and thiophene rings, which are five-membered aromatic heterocycles, one with an oxygen atom and the other with a sulfur atom . It also includes a benzo[c][1,2,5]thiadiazole moiety, which is a type of aromatic heterocycle that often appears in organic semiconductors . The molecule also features a sulfonamide group, which is a common feature in many pharmaceuticals .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic heterocycles and functional groups. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Ocular Hypotensive Agents

Sulfonamide derivatives, including those related to the chemical structure , have been investigated for their potential utility as topically active inhibitors of ocular carbonic anhydrase, useful in the treatment of glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown significant ocular hypotensive activity, indicating the potential of related structures in ocular applications (Graham et al., 1989).

Anti-inflammatory and Antithrombotic Drugs

New derivatives designed and docked against human enzymes involved in the inflammatory pathway, such as cyclooxygenase-2 (COX-2), lipoxygenase, thromboxane synthase, and prostacyclin synthase, show the potential of furan and thiophene derivatives in developing potent anti-inflammatory and antithrombotic drugs (Sekhar et al., 2009).

Synthetic Methodologies

Research into efficient construction methods for 2-sulfonylbenzo[b]furans from readily available precursors highlights the importance of these compounds in organic synthesis. The use of a copper/silver-mediated cascade reaction offers a novel approach to constructing complex molecules, which could be applied to a wide range of synthetic targets (Li & Liu, 2014).

Hybrid Drug Design

The combination of sulfonamide groups with various pharmaceutically active heterocycles, including furan and thiophene, results in compounds with a wide variety of biological activities. This strategy of creating two-component sulfonamide hybrids is significant for the development of new therapeutic agents with enhanced efficacy and specificity (Ghomashi et al., 2022).

Molecular Docking and Biological Screening

The design, synthesis, and molecular docking studies of N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective antimicrobial and antiproliferative agents, indicating the potential of these compounds in addressing various microbial infections and proliferative diseases (El-Gilil, 2019).

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S3/c20-16(13-6-2-8-23-13,14-7-3-9-24-14)10-17-26(21,22)12-5-1-4-11-15(12)19-25-18-11/h1-9,17,20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLRTYJQNPSXER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861388.png)

![N-(2,3-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2861391.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2861393.png)

![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2861395.png)

methanone](/img/structure/B2861406.png)

![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)